2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[420]octa-1,3,5-triene is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the bicyclic core followed by the introduction of the pent-3-yn-1-yl group. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene: is compared with other bicyclic compounds such as bicyclo[4.2.0]octa-1,3,5-triene derivatives.
Alkynyl-substituted compounds: These compounds share the alkyne functional group, which imparts similar reactivity.
Uniqueness
The uniqueness of 2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[420]octa-1,3,5-triene lies in its specific substitution pattern and bicyclic structure, which confer distinct chemical and physical properties
Properties
CAS No. |
64997-95-1 |
---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2,3,5-trimethyl-4-pent-3-ynylbicyclo[4.2.0]octa-1(6),2,4-triene |
InChI |
InChI=1S/C16H20/c1-5-6-7-8-14-11(2)12(3)15-9-10-16(15)13(14)4/h7-10H2,1-4H3 |
InChI Key |
SHDFWJDBJFJNOH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC1=C(C2=C(CC2)C(=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.